molecular formula C5H9Br B14676813 1-Bromo-2-methylbut-1-ene CAS No. 36668-55-0

1-Bromo-2-methylbut-1-ene

Cat. No.: B14676813
CAS No.: 36668-55-0
M. Wt: 149.03 g/mol
InChI Key: QWXOKLBTBADFAI-UHFFFAOYSA-N
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Description

1-Bromo-2-methylbut-1-ene is an organic compound with the molecular formula C₅H₉Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon atom that is part of a double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methylbut-1-ene can be synthesized through the bromination of 2-methylbut-1-ene. This reaction typically involves the addition of bromine (Br₂) to 2-methylbut-1-ene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of hydrogen bromide (HBr) in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methylbut-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻)

    Bases: Potassium tert-butoxide (KOtBu), sodium hydride (NaH)

    Electrophiles: Hydrogen halides (HCl, HBr), halogens (Br₂, Cl₂)

Major Products Formed

    Substitution Products: Alcohols, ethers

    Elimination Products: Alkenes (e.g., 2-methylbut-1-ene)

    Addition Products: Dihalides, haloalkanes

Mechanism of Action

The mechanism of action of 1-bromo-2-methylbut-1-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond . The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

1-Bromo-2-methylbut-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

36668-55-0

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromo-2-methylbut-1-ene

InChI

InChI=1S/C5H9Br/c1-3-5(2)4-6/h4H,3H2,1-2H3

InChI Key

QWXOKLBTBADFAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CBr)C

Origin of Product

United States

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